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Compound of Interest

Compound Name: 2,2-Dimethylpropanimidamide

Cat. No.: B3025261 Get Quote

2,2-Dimethylpropanimidamide, commonly known as pivalamidine, is an organic compound

featuring a sterically hindered tert-butyl group attached to an amidine functional group [-

C(=NH)NH₂]. Amidines are of significant interest in medicinal chemistry and drug development

as they are highly basic and, upon protonation, form resonance-stabilized amidinium cations.

This property makes them valuable as bioisosteres for guanidines and their derivatives are

explored for various therapeutic applications.

Accurate structural elucidation is paramount in the development of any new chemical entity.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR)

Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for confirming the identity,

purity, and structure of molecules like 2,2-Dimethylpropanimidamide.

This guide provides a comprehensive analysis of the spectral data for 2,2-
Dimethylpropanimidamide. As direct experimental data for the free base is not widely

available in public databases, this document leverages available data for its stable

hydrochloride salt, 2,2-Dimethylpropanimidamide hydrochloride, and established principles of

spectroscopic interpretation for the amidine functional group. This approach provides a robust

and scientifically grounded understanding of its spectral characteristics.

Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and

elemental composition of a compound, as well as providing structural information through the

analysis of its fragmentation patterns.
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Theoretical Fragmentation of Aliphatic Amidines
Upon electron ionization (EI), the molecular ion of an aliphatic amidine is expected to undergo

fragmentation pathways characteristic of aliphatic amines. A dominant pathway is α-cleavage,

which involves the cleavage of a carbon-carbon bond adjacent to the nitrogen-containing

functional group.[1] For 2,2-Dimethylpropanimidamide, the most likely α-cleavage event is

the loss of a methyl radical to form a stable, resonance-stabilized cation. The loss of the entire

tert-butyl group is another prominent fragmentation pathway.

For the hydrochloride salt, soft ionization techniques like Electrospray Ionization (ESI) would

typically show a strong signal for the intact protonated molecule (the amidinium cation).

Tandem MS (MS/MS) of this cation would then induce fragmentation.

Predicted Mass Spectrum of 2,2-
Dimethylpropanimidamide
The molecular formula for the free base is C₅H₁₂N₂, giving it a monoisotopic mass of

approximately 100.10 Da.[2] A key feature to note is the presence of two nitrogen atoms,

which, according to the Nitrogen Rule, dictates an even nominal molecular weight for the

molecular ion [M]⁺•.

A proposed fragmentation pathway under Electron Ionization (EI) is illustrated below:

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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